N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE is a complex organic compound characterized by its unique benzodioxepine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzodioxepine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzodioxepine Derivatives: Compounds with similar core structures but different substituents.
Methoxy-Substituted Aromatics: Compounds with methoxy groups attached to aromatic rings.
Uniqueness
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Properties
Molecular Formula |
C21H23NO6 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide |
InChI |
InChI=1S/C21H23NO6/c1-24-17-12-20-19(27-8-3-9-28-20)11-15(17)21(23)22-13-14-4-5-16-18(10-14)26-7-2-6-25-16/h4-5,10-12H,2-3,6-9,13H2,1H3,(H,22,23) |
InChI Key |
NDWFGDPFSLOGHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1C(=O)NCC3=CC4=C(C=C3)OCCCO4)OCCCO2 |
Origin of Product |
United States |
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